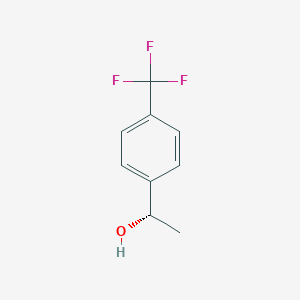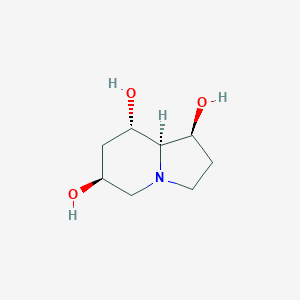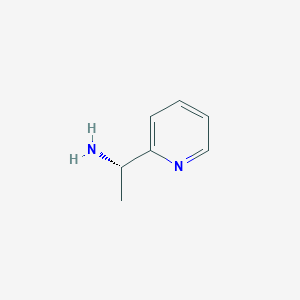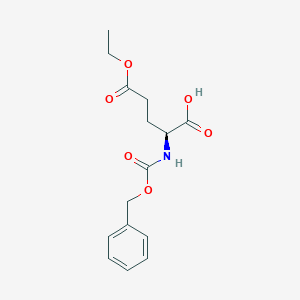
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid
説明
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, commonly known as chlorpheniramine, is a type of antihistamine drug used to treat allergic reactions, hay fever, and other allergic conditions. It is one of the oldest and most widely used antihistamines, with over 50 years of clinical use. Chlorpheniramine is a member of the ethanolamine class of antihistamines and acts by blocking the action of histamine, a chemical released by the body during an allergic reaction. It is available in various forms, including tablets, capsules, and syrup.
科学的研究の応用
Electroactive Tracer in Ligand Displacement Assays
- Study Overview : Schöllhorn et al. (2000) utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a molecularly imprinted polymer-based assay for the analysis of 2,4-dichlorophenoxyacetic acid herbicide. This approach employed linear scan voltammetry at a disposable screen-printed electrode, demonstrating the potential of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid derivatives in analytical chemistry applications (Schöllhorn et al., 2000).
Analytical Method Development for Herbicide Detection
- Study Overview : Wintersteiger et al. (1999) developed a highly selective and sensitive method using HPLC with electrochemical detection for quantifying chlorophenoxy acids, including derivatives similar to this compound. This method is critical for detecting trace levels of such pesticides in water, demonstrating the compound's relevance in environmental monitoring (Wintersteiger et al., 1999).
Synthesis of Pharmaceutical Intermediates
- Study Overview : Fu De-cai (2008) explored the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate of propiverine hydrochloride, which shares a structural similarity with this compound. This study highlights the compound's significance in pharmaceutical chemistry (Fu De-cai, 2008).
Herbicide Performance Comparison
- Study Overview : Blackman (1945) compared the performance of 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid with other herbicides, demonstrating the agricultural relevance of chlorophenoxyacetic acid derivatives, which are closely related to this compound (Blackman, 1945).
Electrochemical Degradation in Water Treatment
- Study Overview : Boye et al. (2006) studied the electrochemical degradation of chloromethylphenoxy herbicides, structurally similar to this compound. This research is significant for understanding the environmental impact and treatment methods for such compounds (Boye et al., 2006).
特性
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain how (S)-4-chloromandelic acid is obtained and its significance in organic synthesis?
A1: (S)-4-chloromandelic acid is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. The research paper focuses on the efficient separation of these enantiomers using a biocatalytic approach. [] This is significant because enantiomers can have different biological activities. Obtaining the desired enantiomer, in this case, (S)-4-chloromandelic acid, is crucial for various applications, including pharmaceutical development and fine chemical synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



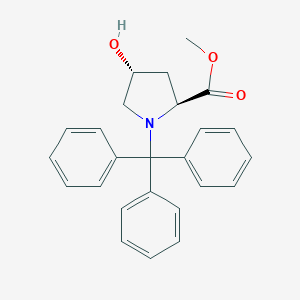

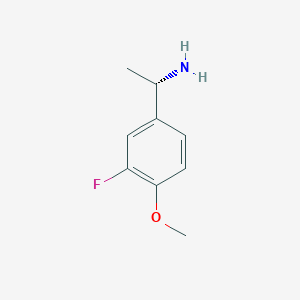
![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)
